molecular formula C14H18N2O2 B14788515 Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate

Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate

Katalognummer: B14788515
Molekulargewicht: 246.30 g/mol
InChI-Schlüssel: RITXQTLLAWCZBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate is a chemical compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a phenyl group attached to a hexahydrocyclopenta[c]pyrrol-2(1H)-yl moiety through a carbamate linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate typically involves the reaction of hexahydrocyclopenta[c]pyrrol-2(1H)-amine with phenyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is typically conducted at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product. Quality control measures, including spectroscopic analysis and chromatography, are employed to verify the purity and composition of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

    Substitution: The phenyl group or the carbamate moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amine.

Wissenschaftliche Forschungsanwendungen

Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate can be compared with other carbamate compounds, such as:

    Phenyl carbamate: Lacks the hexahydrocyclopenta[c]pyrrol-2(1H)-yl moiety, making it less complex.

    Hexahydrocyclopenta[c]pyrrol-2(1H)-yl carbamate: Similar structure but without the phenyl group.

    Methyl carbamate: A simpler carbamate with a methyl group instead of a phenyl group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C14H18N2O2

Molekulargewicht

246.30 g/mol

IUPAC-Name

phenyl N-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)carbamate

InChI

InChI=1S/C14H18N2O2/c17-14(18-13-7-2-1-3-8-13)15-16-9-11-5-4-6-12(11)10-16/h1-3,7-8,11-12H,4-6,9-10H2,(H,15,17)

InChI-Schlüssel

RITXQTLLAWCZBT-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CN(CC2C1)NC(=O)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.